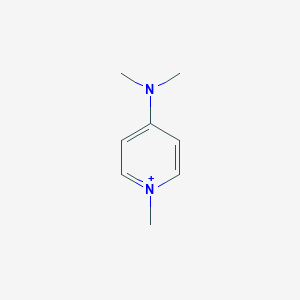
Pyridinium, 4-(dimethylamino)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-(dimethylamino)-1-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a quaternary ammonium salt and has the chemical formula C9H14N2.
Wirkmechanismus
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-methyl- is not fully understood. However, it is believed to act as a Lewis acid catalyst, which helps in the activation of the reactants and facilitates the reaction.
Biochemische Und Physiologische Effekte
Pyridinium, 4-(dimethylamino)-1-methyl- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not exhibit any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Pyridinium, 4-(dimethylamino)-1-methyl- is its high catalytic activity, which makes it an ideal catalyst for various organic reactions. It is also relatively inexpensive and easy to synthesize. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several possible future directions for research on Pyridinium, 4-(dimethylamino)-1-methyl-. One of the most promising areas is in the development of new catalytic applications for the compound. Another possible direction is in the study of its mechanism of action and the development of new synthetic methods based on this understanding. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
In conclusion, Pyridinium, 4-(dimethylamino)-1-methyl- is a unique chemical compound with potential applications in various fields of scientific research. Its high catalytic activity and relative non-toxicity make it an attractive catalyst for various organic reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Pyridinium, 4-(dimethylamino)-1-methyl- can be synthesized by reacting 4-chloro-1-methylpyridinium iodide with dimethylamine in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-(dimethylamino)-1-methyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where it is used as a catalyst for various reactions such as the Friedlander synthesis of quinolines, the Hantzsch synthesis of pyridines, and the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Eigenschaften
CAS-Nummer |
45795-83-3 |
|---|---|
Produktname |
Pyridinium, 4-(dimethylamino)-1-methyl- |
Molekularformel |
C8H13N2+ |
Molekulargewicht |
137.2 g/mol |
IUPAC-Name |
N,N,1-trimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C8H13N2/c1-9(2)8-4-6-10(3)7-5-8/h4-7H,1-3H3/q+1 |
InChI-Schlüssel |
GJVSYYDNVIVXCK-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)N(C)C |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
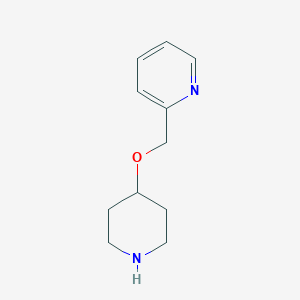
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
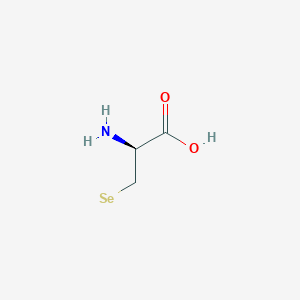
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
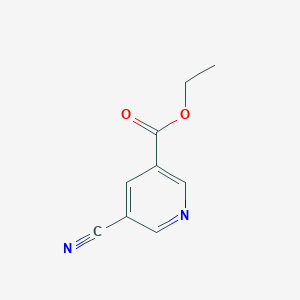
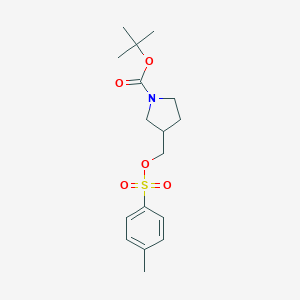
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
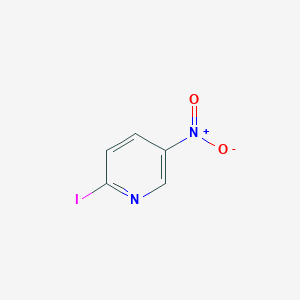
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)